molecular formula C11H10BrNO2 B12103092 3-Bromo-7,8-dimethoxyquinoline

3-Bromo-7,8-dimethoxyquinoline

Cat. No.: B12103092
M. Wt: 268.11 g/mol
InChI Key: QGROJKJICYMPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3-Bromo-7,8-dimethoxyquinoline: is a chemical compound with the molecular formula CHBrNO. It belongs to the quinoline class of heterocyclic compounds.

  • Quinolines are aromatic compounds containing a benzene ring fused to a pyridine ring. In this case, the quinoline ring has two methoxy (OCH3) groups at positions 7 and 8, as well as a bromine atom at position 3.
  • Preparation Methods

      Synthetic Routes: The synthesis of 3-bromo-7,8-dimethoxyquinoline involves various methods. One common approach is the bromination of 7,8-dimethoxyquinoline using a brominating agent.

      Reaction Conditions: The bromination reaction typically occurs under acidic conditions, with a suitable brominating reagent (e.g., N-bromosuccinimide, NBS).

      Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: 3-Bromo-7,8-dimethoxyquinoline can undergo various chemical reactions

      Common Reagents and Conditions: Nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate) are used.

      Major Products: The major products depend on the specific reaction. For example, substitution reactions may yield derivatives with different substituents.

  • Scientific Research Applications

      Chemistry: Researchers study 3-bromo-7,8-dimethoxyquinoline as a model compound for understanding quinoline reactivity and designing new derivatives.

      Biology and Medicine: Its derivatives may exhibit biological activity, making them potential candidates for drug development.

      Industry: While not widely used industrially, its reactivity could inspire novel applications.

  • Mechanism of Action

    • The exact mechanism of action for 3-bromo-7,8-dimethoxyquinoline is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other brominated quinolines or dimethoxyquinolines.

      Uniqueness: Its specific combination of bromine substitution and methoxy groups distinguishes it from related compounds.

    Remember that 3-bromo-7,8-dimethoxyquinoline’s applications and properties are still an active area of research, and its full potential awaits further exploration

    Properties

    Molecular Formula

    C11H10BrNO2

    Molecular Weight

    268.11 g/mol

    IUPAC Name

    3-bromo-7,8-dimethoxyquinoline

    InChI

    InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-5-8(12)6-13-10(7)11(9)15-2/h3-6H,1-2H3

    InChI Key

    QGROJKJICYMPQT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C2=NC=C(C=C2C=C1)Br)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.